molecular formula C14H18N2S B11664574 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-tolyl)-4,4,6-trimethyl- CAS No. 19017-40-4

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-tolyl)-4,4,6-trimethyl-

Cat. No.: B11664574
CAS No.: 19017-40-4
M. Wt: 246.37 g/mol
InChI Key: BNKQZGSNBIHNBJ-UHFFFAOYSA-N
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Description

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-tolyl)-4,4,6-trimethyl- is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a thione group. The presence of the p-tolyl group and the trimethyl substitutions further enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-tolyl)-4,4,6-trimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of p-tolylamine with a suitable diketone in the presence of a sulfur source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-tolyl)-4,4,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydropyrimidine derivatives.

    Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidinethione derivatives.

Scientific Research Applications

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-tolyl)-4,4,6-trimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-tolyl)-4,4,6-trimethyl- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor.

    Indole derivatives: Exhibits a broad spectrum of biological activities, including antiviral and anticancer properties.

Uniqueness

2(1H)-Pyrimidinethione, 3,4-dihydro-1-(p-tolyl)-4,4,6-trimethyl- is unique due to its specific substitution pattern and the presence of the thione group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

CAS No.

19017-40-4

Molecular Formula

C14H18N2S

Molecular Weight

246.37 g/mol

IUPAC Name

4,6,6-trimethyl-3-(4-methylphenyl)-1H-pyrimidine-2-thione

InChI

InChI=1S/C14H18N2S/c1-10-5-7-12(8-6-10)16-11(2)9-14(3,4)15-13(16)17/h5-9H,1-4H3,(H,15,17)

InChI Key

BNKQZGSNBIHNBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(NC2=S)(C)C)C

Origin of Product

United States

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